molecular formula C7H2Br2FNS B2788629 2,5-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1427426-59-2

2,5-Dibromo-4-fluorobenzo[d]thiazole

Cat. No. B2788629
CAS RN: 1427426-59-2
M. Wt: 310.97
InChI Key: LSYHSGURCDEIDB-UHFFFAOYSA-N
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Description

“2,5-Dibromo-4-fluorobenzo[d]thiazole” is a chemical compound with the CAS Number: 1427426-59-2 . It has a molecular weight of 310.97 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H2Br2FNS/c8-3-1-2-4-6(5(3)10)11-7(9)12-4/h1-2H . This indicates the presence of seven carbon atoms, two bromine atoms, one fluorine atom, one nitrogen atom, and one sulfur atom in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 310.97 . The compound is stored in a refrigerator .

Scientific Research Applications

2,5-Dibromo-4-fluorobenzo[d]thiazole has been used in a variety of scientific research applications. It has been used as a photosensitizer in organic synthesis, and as a catalyst for the synthesis of various organic compounds. It has also been used to study the mechanism of action of various drugs, and to study the effects of various environmental pollutants. It has also been used in medicinal chemistry to study the effects of various drugs on the body.

Mechanism of Action

2,5-Dibromo-4-fluorobenzo[d]thiazole is an organobromine compound that acts as a photosensitizer. When exposed to light, it produces reactive oxygen species (ROS) that can react with organic molecules. These reactions can result in the formation of new compounds or the breakdown of existing compounds. This is the mechanism by which this compound is used in organic synthesis and medicinal chemistry.
Biochemical and Physiological Effects
This compound has been studied for its potential use in medicinal chemistry. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been found to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, it has been found to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

2,5-Dibromo-4-fluorobenzo[d]thiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a low toxicity. However, it does have some limitations. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

The future applications of 2,5-Dibromo-4-fluorobenzo[d]thiazole are numerous. It could potentially be used in the synthesis of new drugs or drug delivery systems. It could also be used to study the effects of environmental pollutants on the body. Additionally, it could be used to study the mechanisms of action of various drugs, and to develop new and more effective drugs. Finally, it could be used to study the effects of various drugs on the body, and to develop new treatments for various diseases and conditions.

Synthesis Methods

2,5-Dibromo-4-fluorobenzo[d]thiazole can be synthesized by a variety of methods. One common method is the reaction of 4-fluorobenzoic acid with 2,5-dibromothiophene in the presence of a base such as KOH or NaOH. This yields a mixture of this compound and 2,5-dibromo-4-fluorothiophene. The reaction can also be carried out using 4-fluorobenzaldehyde and 2,5-dibromothiophene in the presence of a base. The yield of this compound can be improved by using a palladium catalyst.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,5-dibromo-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNS/c8-3-1-2-4-6(5(3)10)11-7(9)12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYHSGURCDEIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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